molecular formula C8H14N2O3 B13998721 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid CAS No. 90153-01-8

2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid

Cat. No.: B13998721
CAS No.: 90153-01-8
M. Wt: 186.21 g/mol
InChI Key: HXRLRLBLSCGUKB-UHFFFAOYSA-N
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Description

2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid is a chemical compound with the molecular formula C8H14N2O3. It is known for its unique structure, which includes a cyclopentane ring and an amino acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid typically involves the reaction of cyclopentanone with ammonia to form 1-aminocyclopentane. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Aminocyclopentaneacetic acid
  • Cyclopentanone derivatives
  • Amino acid analogs

Uniqueness

2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid is unique due to its combination of a cyclopentane ring and an amino acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific research and industrial contexts .

Properties

CAS No.

90153-01-8

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

2-[(1-aminocyclopentanecarbonyl)amino]acetic acid

InChI

InChI=1S/C8H14N2O3/c9-8(3-1-2-4-8)7(13)10-5-6(11)12/h1-5,9H2,(H,10,13)(H,11,12)

InChI Key

HXRLRLBLSCGUKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)NCC(=O)O)N

Origin of Product

United States

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